molecular formula C17H20F3N B13208054 2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline

2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline

Cat. No.: B13208054
M. Wt: 295.34 g/mol
InChI Key: CTGXGYYJMLEMNJ-UHFFFAOYSA-N
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Description

2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites. This binding can disrupt the normal function of the kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyl-3-(trifluoromethyl)quinoline
  • 4-Trifluoromethyl-2-anilinoquinoline
  • 2-(Trifluoromethyl)quinoline

Uniqueness

2,4-Diethyl-3-propyl-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups, along with the trifluoromethyl group, enhances its stability and activity compared to other similar compounds .

Properties

Molecular Formula

C17H20F3N

Molecular Weight

295.34 g/mol

IUPAC Name

2,4-diethyl-3-propyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C17H20F3N/c1-4-7-13-12(5-2)14-10-11(17(18,19)20)8-9-16(14)21-15(13)6-3/h8-10H,4-7H2,1-3H3

InChI Key

CTGXGYYJMLEMNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)C(F)(F)F)N=C1CC)CC

Origin of Product

United States

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